N-benzyl-N-methylhydroxylamine
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Overview
Description
“N-benzyl-N-methylhydroxylamine” is a chemical compound. It is a derivative of hydroxylamine where a methyl group replaces one of the hydrogens of the amino group .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H11NO . The exact structure can be visualized using molecular visualization tools like MolView or ChemSpider .Scientific Research Applications
Stereocontrolled Synthesis of Beta-Amino Acids : N-benzyl- and N-methylhydroxylamine are used in the stereoselective synthesis of new beta-amino acids. Theoretical calculations suggest a concerted cycloaddition mechanism, aligning with observed stereospecificity. This process facilitates the creation of important building blocks in peptide synthesis (Moglioni et al., 2002).
Magnetic Nonequivalence Studies in NMR : Investigations of magnetic nonequivalence in low-temperature nuclear magnetic resonance (NMR) spectra of N-benzyl-N-methylhydroxylamine provide insights into molecular structure and behavior, contributing to the understanding of molecular dynamics in solution (Griffith et al., 1971).
Reactions with Nitrous and Perchloric Acid : N-tritylhydroxylamines, including N-benzyl derivatives, have been studied for their reactions with nitrous and perchloric acid. These reactions yield insights into the stability and reactivity of hydroxylamine derivatives, which are relevant in various chemical syntheses (Canle et al., 2001).
Senescence Delay in Human Lung Fibroblasts : Research shows that N-benzyl hydroxylamine compounds, among other N-hydroxylamines, are effective in delaying senescence in human lung fibroblasts. This finding is important for understanding cellular aging and developing potential therapeutic strategies (Atamna et al., 2000).
Analytical Applications : this compound and its derivatives are utilized in analytical chemistry for their reactivity with various metal ions, aiding in the detection and quantification of these metals in various samples (Shendrikar, 1969).
Electrosynthesis of N-methylhydroxylamine : The electroreduction of nitromethane to N-methylhydroxylamine is an efficient process with applications in the synthesis of various organic compounds. This method offers advantages in terms of yield and environmental impact (Gómez, 1991).
Gravimetric Determination of Molybdenum : this compound derivatives are used in the gravimetric analysis of molybdenum, allowing for its accurate quantification and separation from other metals, which is crucial in various industrial and research contexts (Sinha & Shome, 1961).
Mechanism of Action
Target of Action
N-Benzyl-N-methylhydroxylamine is a complex compound with a variety of potential targets. It’s worth noting that hydroxamic acids, which are structurally similar to this compound, have been found to inhibit enzymes such as carotenoid cleavage dioxygenase (CCD1) and p-hydroxy-phenylpyruvate dioxygenase (HPPD) .
Mode of Action
This can result in significant changes in the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
This compound may affect several biochemical pathways due to its potential to inhibit various enzymes. For instance, inhibition of CCD1 can disrupt the biosynthesis of carotenoids, essential molecules for plant growth and development . Similarly, inhibition of HPPD can interfere with the tyrosine catabolism pathway, leading to a disruption in the production of homogentisic acid, a key intermediate in the synthesis of plastoquinone and tocopherol .
Pharmacokinetics
The compound’s molecular weight (15961 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to inhibit multiple enzymes. For example, inhibition of CCD1 can lead to chlorophyll bleaching and phytotoxicity . On the other hand, inhibition of HPPD can lead to a disruption in the synthesis of plastoquinone and tocopherol, which can have significant effects on plant growth and development .
properties
IUPAC Name |
N-benzyl-N-methylhydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9(10)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLWMRHNDKORFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902720 |
Source
|
Record name | NoName_3269 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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